
Methyl 1-aminocyclohexane-1-carboxylate
Overview
Description
Methyl 1-aminocyclohexane-1-carboxylate (CAS: 4507-57-7) is a cyclohexane derivative featuring both an amino (-NH₂) and a methyl ester (-COOCH₃) group at the 1-position of the cyclohexane ring. The cyclohexane backbone provides stereochemical control, while the amino and ester groups enable diverse reactivity, such as participation in nucleophilic reactions or hydrolysis .
Biochemical Analysis
Biochemical Properties
Methyl 1-aminocyclohexane-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 1-aminocyclopropane-1-carboxylate synthase, which catalyzes the conversion of S-adenosylmethionine to 1-aminocyclopropane-1-carboxylate, a precursor in the ethylene biosynthesis pathway . Additionally, this compound can act as a substrate for amino acid transporters, facilitating its uptake into cells .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling pathways involved in cell growth and differentiation . Furthermore, this compound has been observed to alter gene expression patterns, leading to changes in the production of specific proteins . These effects on cellular metabolism can impact overall cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, influencing their activity. For example, it has been found to inhibit the activity of certain enzymes involved in amino acid metabolism . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins . These interactions at the molecular level contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation . Long-term effects on cellular function have also been observed, with some studies reporting changes in cell viability and metabolic activity over extended periods of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal impact on overall health and cellular function . At higher doses, toxic effects have been observed, including alterations in liver and kidney function . Threshold effects have also been reported, with certain dosages leading to significant changes in metabolic activity and gene expression . These findings highlight the importance of careful dosage consideration in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized through the transsulfuration pathway, leading to the synthesis of cysteine . Additionally, it can participate in the methionine cycle, contributing to the production of S-adenosylmethionine, a key methyl donor in cellular methylation reactions . These metabolic pathways are essential for maintaining cellular homeostasis and regulating various biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. One of the key transporters involved is the L-type amino acid transporter 1 (LAT1), which facilitates the uptake of this compound into cells . Once inside the cell, it can be distributed to various cellular compartments, including the cytoplasm and mitochondria . This distribution is crucial for its biochemical activity and overall cellular effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. Studies have shown that it is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be transported to the mitochondria, where it may play a role in regulating mitochondrial function and energy metabolism . The subcellular localization of this compound is an important factor in understanding its overall biochemical effects.
Biological Activity
Methyl 1-aminocyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including interaction with neurotransmitter systems, potential therapeutic applications, and relevant research findings.
Structural Characteristics
This compound is characterized by a cyclohexane ring with an amino group and a carboxylate ester. Its molecular formula is . The stereochemistry of this compound plays a crucial role in its biological activity, influencing its binding affinity to various receptors.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in the fields of neuropharmacology and anti-fibrinolytic applications:
- Neuropharmacological Effects : The compound has been shown to interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression. Its structural characteristics facilitate interactions with various receptors in the central nervous system (CNS), modulating neurotransmitter release and binding dynamics .
- Inhibition of Fibrinolysis : this compound has been identified as a potent inhibitor of the fibrinolytic system. Studies have demonstrated that it inhibits plasminogen activation more effectively than other known inhibitors, such as epsilon-aminocaproic acid (EACA) . This property suggests its potential use in managing conditions related to excessive bleeding.
In Vitro Studies
In vitro studies have explored the compound's effects on various cell lines:
- Neuroblastoma Cells : Research has shown that this compound can reduce cell viability in neuroblastoma cell lines, indicating potential anti-cancer properties. The mechanism appears to involve apoptosis, as evidenced by increased levels of caspase-3 activation in treated cells .
- Fibrinolytic Activity : In studies involving rabbit models, this compound demonstrated a significant reduction in fibrinolysis when administered intravenously or orally. This effect was evaluated through the streptokinase activation test, showing that the compound could effectively reverse accelerated fibrinolysis .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is useful:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
This compound | Cyclohexane structure with amino group | Potent inhibitor of plasminogen activation; neuropharmacological effects |
Epsilon-Aminocaproic Acid (EACA) | Linear structure with amino group | Less potent than this compound in inhibiting fibrinolysis |
Aminomethylcyclohexanecarboxylic Acid | Similar cyclohexane structure | Used primarily for anti-fibrinolytic purposes |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuropharmacological Applications : A study conducted on animal models indicated that administration of the compound resulted in decreased anxiety-like behaviors, suggesting its potential as an anxiolytic agent .
- Surgical Applications : In surgical settings, the compound's ability to inhibit fibrinolysis has been leveraged to reduce bleeding during procedures involving high-risk patients .
Scientific Research Applications
Applications in Organic Synthesis
Methyl 1-aminocyclohexane-1-carboxylate serves as a chiral building block in organic synthesis, enabling the production of complex molecules with specific stereochemical configurations. Its applications include:
- Chiral Auxiliary : Used to control stereochemistry in asymmetric synthesis.
- Intermediate for Pharmaceuticals : Acts as a precursor for synthesizing biologically active compounds.
Neuropharmacological Applications
Recent studies highlight the compound's potential in neuropharmacology:
- Interaction with Neurotransmitter Systems : this compound has been shown to modulate receptor activity within the central nervous system, influencing neurotransmitter release and binding dynamics. This interaction is crucial for developing treatments for anxiety and depression .
Case Study: Neuropharmacological Effects
A study explored the effects of this compound on anxiety-related behaviors in animal models. The findings suggested that the compound could enhance serotonin receptor activity, leading to anxiolytic effects. This positions it as a candidate for further therapeutic exploration.
The compound exhibits notable biological activity due to its structural features:
- Binding Affinity : Its stereochemistry enhances binding affinity towards specific biological targets, making it a subject of interest for drug development.
Case Study: Binding Studies
Research has demonstrated that this compound binds effectively to certain receptor sites, influencing pharmacological outcomes. These studies are essential for understanding its therapeutic potential .
Safety and Hazards
While exploring its applications, safety considerations are paramount:
Chemical Reactions Analysis
Oxidation of the Amino Group
The primary amino group undergoes oxidation under controlled conditions. A notable reaction involves the formation of azo compounds via treatment with chlorine gas:
Reaction Conditions
-
Reagents: Chlorine gas (Cl₂), triethylamine (Et₃N)
-
Solvent: Water
-
Temperature: 25°C
-
Reaction Time: 12 hours
Product:
Dimethyl 1,1'-(diazene-1,2-diyl)(E)-bis(cyclohexane-1-carboxylate)
Yield: 80%
Mechanism:
The amino group is oxidized to a diazene (N=N) linkage, forming a symmetrical azo compound. This reaction proceeds via a radical intermediate, with triethylamine acting as a base to neutralize HCl byproducts.
Reagent | Solvent | Temperature | Product | Yield | Source |
---|---|---|---|---|---|
Cl₂, Et₃N | H₂O | 25°C | Azo-bis(cyclohexane-carboxylate ester) | 80% |
Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding 1-aminocyclohexane-1-carboxylic acid:
Reaction Conditions
-
Acidic Hydrolysis: HCl (aq), reflux
-
Basic Hydrolysis: NaOH (aq), reflux
Product:
1-Aminocyclohexane-1-carboxylic acid
Yield: >90% (acidic conditions)
Mechanism:
The ester undergoes nucleophilic acyl substitution. Under acidic conditions, protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack.
Conditions | Reagent | Temperature | Product | Yield | Source |
---|---|---|---|---|---|
Acidic Hydrolysis | HCl (aq) | Reflux | Carboxylic acid | >90% | |
Basic Hydrolysis | NaOH (aq) | Reflux | Carboxylate salt | N/A |
Reductive Amination and Alkylation
The amino group participates in reductive amination with aldehydes/ketones, forming secondary or tertiary amines. Additionally, it undergoes alkylation with alkyl halides:
Example Reaction (Reductive Amination):
-
Reagents: Acetone (ketone), NaBH₃CN (reducing agent)
-
Solvent: Methanol
Mechanism:
Imine formation followed by reduction. Sodium cyanoborohydride selectively reduces the imine intermediate without affecting the ester group.
Reagent | Solvent | Product | Yield | Source |
---|---|---|---|---|
Acetone, NaBH₃CN | MeOH | N-Alkylated derivative | ~70% |
Reduction of the Ester Group
The ester can be reduced to a primary alcohol using strong reducing agents:
Reaction Conditions
-
Reagent: Lithium aluminum hydride (LiAlH₄)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0°C → room temperature
Product:
1-(Aminocyclohexyl)methanol
Yield: 78% (for analogous compounds)
Mechanism:
LiAlH₄ delivers hydride ions to the carbonyl carbon, converting the ester to a primary alcohol.
Reagent | Solvent | Temperature | Product | Yield | Source |
---|---|---|---|---|---|
LiAlH₄ | THF | 0°C → RT | Primary alcohol | 78% |
Aza-Michael Addition
The amino group acts as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds:
Example Reaction:
-
Reagents: Methyl acrylate (Michael acceptor)
-
Solvent: Dichloromethane (DCM)
-
Catalyst: None (proceeds via base-free conditions)
Product:
β-Amino ester derivative
Yield: Dependent on steric effects
Mechanism:
The amino group attacks the β-position of the α,β-unsaturated ester, forming a new C-N bond.
Reagent | Solvent | Product | Yield | Source |
---|---|---|---|---|
Methyl acrylate | DCM | β-Amino ester | ~60% |
Salt Formation
The amino group readily forms hydrochloride salts under acidic conditions, enhancing solubility for pharmaceutical applications:
Reaction Conditions
Q & A
Q. Basic: What are the recommended synthetic routes for preparing Methyl 1-aminocyclohexane-1-carboxylate, and how can purity be optimized?
Methodological Answer:
The synthesis often involves cyclohexane derivatives as precursors. For example, 1-amino-1-cyclohexanecarboxylic acid (CAS 2756-85-6) can serve as a starting material, with esterification using methanol under acidic conditions . Purity optimization requires rigorous purification via column chromatography or recrystallization. Characterization by HPLC (High-Performance Liquid Chromatography) and NMR is critical to confirm the absence of byproducts like unreacted carboxylic acid or methyl esters of related cyclohexane derivatives .
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with cyclohexane ring protons appearing as complex multiplet signals (δ 1.2–2.5 ppm) and the ester carbonyl at ~170 ppm .
- UV-Vis Spectrophotometry : Used in enzymatic studies to monitor decarboxylation kinetics (e.g., λ = 420 nm for PLP cofactor interactions) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 172.17 g/mol for C₈H₁₃NO₂) .
Q. Advanced: How does the geminal ester group in this compound influence γ-C(sp³)-H functionalization in catalytic reactions?
Methodological Answer:
The geminal ester acts as a directing group (DG) in Pd-catalyzed γ-C-H alkenylation. For example, with picolinamide DGs, the ester stabilizes transition states via coordination to the metal center, enabling regioselective functionalization at the γ-position. Control experiments show no reaction when the ester is absent, confirming its necessity . Kinetic studies should compare turnover frequencies (TOF) with/without the ester under identical conditions.
Q. Advanced: What mechanistic insights have been gained from studying this compound in enzymatic decarboxylation?
Methodological Answer:
Dialkylglycine decarboxylase (DGD) studies reveal substrate specificity:
- AC6C (1-aminocyclohexane-1-carboxylate) shows a biphasic kinetic profile (k₁ = 0.12 s⁻¹, k₂ = 0.03 s⁻¹) compared to AC5C (cyclopentane analog), indicating steric effects on active-site binding .
- Global fitting of multiwavelength UV-Vis data to a two-exponential model (Specfit software) resolves intermediate species during the reaction .
Q. Advanced: How can contradictory kinetic data from substrate analogs (e.g., AC5C vs. AC6C) be reconciled in enzymatic studies?
Methodological Answer:
Contradictions arise from differences in ring strain and steric bulk. For AC6C (cyclohexane), slower decarboxylation rates (k = 0.03 s⁻¹) versus AC5C (k = 0.15 s⁻¹) suggest reduced compatibility with the enzyme’s active site. Molecular dynamics simulations and mutagenesis (e.g., R406M variant) can identify residues critical for substrate discrimination .
Q. Basic: What safety protocols are recommended for handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : EN 166-compliant safety goggles, nitrile gloves, and flame-resistant lab coats .
- Ventilation : Use fume hoods to avoid inhalation (TLV < 1 ppm).
- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and bases to prevent exothermic decomposition .
Q. Advanced: How can computational modeling aid in predicting the reactivity of this compound derivatives?
Methodological Answer:
- InChI Key/SMILES : Canonical SMILES (e.g.,
COC(=O)C1(CCCCC1)NC(=O)N1CCCC2=C[C@H]3C[C@H]([C@H]12)CN1CCCC[C@H]31
) enable 3D structure generation for docking studies . - DFT Calculations : Optimize transition-state geometries to predict regioselectivity in catalytic reactions (e.g., B3LYP/6-31G* level) .
Q. Methodological: What guidelines ensure reproducibility in synthesizing and reporting this compound derivatives?
Methodological Answer:
- Experimental Detail : Follow Beilstein Journal guidelines: report catalyst loadings, solvent purity, and reaction times. For new compounds, include HRMS, elemental analysis, and NMR spectra .
- Data Sharing : Provide raw spectral data (e.g., .JCAMP-DX files for NMR) in supplementary materials .
Comparison with Similar Compounds
The structural and functional attributes of Methyl 1-aminocyclohexane-1-carboxylate are best understood by comparing it with analogs, including free acids, substituted derivatives, and esters with varying alkyl groups or ring systems. Below is a detailed analysis:
Structural Analogs and Their Properties
Table 1: Key Properties of this compound and Related Compounds
*Calculated based on molecular formula.
Reactivity and Functional Differences
Ester vs. Free Acid: The methyl ester group in this compound enhances lipophilicity compared to its free acid counterpart (1-amino-1-cyclohexanecarboxylic acid), improving membrane permeability in biological systems. The free acid (mp >300°C ) is less volatile but may exhibit stronger hydrogen bonding due to the carboxylic acid group.
Bromophenyl Group: The bromophenyl derivative (CAS 1282589-52-9) enables participation in Suzuki-Miyaura coupling, expanding utility in aryl-functionalized compound synthesis .
Ring Saturation: Ethyl 2-amino-1-cyclohexene-1-carboxylate (unsaturated analog) has a cyclohexene ring, which increases reactivity in Diels-Alder or electrophilic addition reactions compared to the saturated cyclohexane system .
Preparation Methods
Esterification of 1-Aminocyclohexanecarboxylic Acid
The most common and direct method to prepare Methyl 1-aminocyclohexane-1-carboxylate involves the esterification of 1-aminocyclohexanecarboxylic acid with methanol. This reaction is typically catalyzed by a strong acid such as hydrochloric acid and carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the methyl ester.
-
- Reagents: 1-aminocyclohexanecarboxylic acid, methanol, hydrochloric acid (catalyst)
- Temperature: Reflux (~65-70°C)
- Time: Several hours until completion
- Atmosphere: Often under inert gas to prevent oxidation
Mechanism: The acid catalyst protonates the carboxyl group, increasing its electrophilicity, allowing nucleophilic attack by methanol to form the ester linkage.
Outcome: Formation of this compound hydrochloride salt, which can be isolated by crystallization.
Industrial Production Techniques
In industrial settings, the synthesis is optimized for scale, yield, and purity:
- Continuous Flow Reactors: These allow precise control over temperature, pressure, and reaction time, improving efficiency and reproducibility.
- Automated Reactors: Facilitate consistent mixing and heat transfer.
- Purification: Crystallization and recrystallization are employed to obtain high-purity hydrochloride salt.
- Quality Control: Analytical techniques such as HPLC and NMR ensure product consistency.
Alternative Synthetic Routes
Some literature reports alternative routes involving:
- Starting from Cyclohexanone: Multi-step synthesis introducing amino and carboxylate groups sequentially, followed by esterification with methanol.
- Hydrogenation of Cyano Derivatives: For example, hydrogenation of 1-cyano-cyclohexanecarboxylic acid methyl ester under nickel catalysis at elevated pressure and temperature to yield the amino ester.
- Simultaneous Reduction and Isomerization: Processes involving catalytic hydrogenation of aromatic precursors (e.g., p-aminomethylbenzoic acid derivatives) to cyclohexane derivatives with amino and carboxylate groups.
- Data Table: Summary of Preparation Methods
Esterification Efficiency: Acid-catalyzed esterification is straightforward and widely used due to its simplicity and high conversion rates. Reflux conditions ensure complete reaction, and the hydrochloride salt form improves solubility and stability for isolation.
Stereochemical Considerations: For chiral derivatives such as methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride, stereochemistry is critical. Multi-step syntheses starting from cyclohexanone allow control over stereochemistry, which is essential for biological activity.
Hydrogenation Routes: Hydrogenation of cyano esters or aromatic precursors under nickel catalysis at elevated pressure and temperature is an effective method to introduce the amino group while saturating the ring. This method is industrially relevant but requires specialized equipment.
Industrial Scale-Up: Continuous flow and batch reactors with optimized parameters (temperature, pressure, catalyst loading) enable large-scale production with consistent quality. Purification by crystallization ensures removal of impurities and by-products.
The preparation of this compound primarily relies on acid-catalyzed esterification of the corresponding amino acid with methanol. Alternative methods such as hydrogenation of cyano derivatives and multi-step syntheses from cyclohexanone provide routes to stereochemically defined products and industrial scalability. Advances in continuous flow technology and catalytic processes have enhanced the efficiency and yield of this compound's production, making it a valuable intermediate in pharmaceutical and chemical synthesis.
Properties
IUPAC Name |
methyl 1-aminocyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDTUMQGDPZWMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398763 | |
Record name | Methyl 1-aminocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4507-57-7 | |
Record name | Methyl 1-aminocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1-aminocyclohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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